molecular formula C6H3BrFNO3 B1268982 4-Bromo-2-fluoro-6-nitrophenol CAS No. 320-76-3

4-Bromo-2-fluoro-6-nitrophenol

Cat. No. B1268982
CAS RN: 320-76-3
M. Wt: 235.99 g/mol
InChI Key: ACQVEWFMUBXEMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-6-nitrophenol and its derivatives involves several chemical reactions, including electrophilic substitution and diazotization followed by nucleophilic substitution reactions. For instance, a related Schiff-base compound was synthesized using a combination of FT-IR, UV-Vis, NMR, and X-ray diffraction methods, highlighting the complex synthesis routes that can be employed to create this compound and its relatives (Bozkurt et al., 2019). Additionally, Zhou Shiyang (2012) presented a synthesis method involving bromine and nitro-chlorobenzene to produce a bromo-nitro-diphenyl ether derivative, emphasizing the versatility in synthetic approaches for creating related compounds.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

4-Bromo-2-fluoro-6-nitrophenol serves as a starting material or intermediate in chemical synthesis. For instance, nitration of certain halophenols, including compounds structurally related to 4-Bromo-2-fluoro-6-nitrophenol, leads to the formation of halo-nitrocyclohexadienones, which are valuable in synthetic organic chemistry (Clewley, Cross, Fischer, & Henderson, 1989).

Analytical Techniques

This compound is relevant in analytical chemistry, particularly in the field of gas chromatography. Its isomers have been separated using gas chromatography, showcasing its utility in analytical methods (Ma & Spiegel, 1966).

Molecular Catalysis

In molecular catalysis, derivatives of 4-Bromo-2-fluoro-6-nitrophenol have been investigated. The cyclisation of certain halopropyl-nitrophenols, including those similar to 4-Bromo-2-fluoro-6-nitrophenol, can be influenced by macrotricyclic ammonium salts, demonstrating their potential in molecular catalysis (Schmidtchen, 1986).

Metabolic Studies

4-Nitrophenol, closely related to 4-Bromo-2-fluoro-6-nitrophenol, has been used extensively as a model substrate in metabolic studies. Its metabolic profile in animal studies helps in understanding the effects of various physiological conditions on drug metabolism (Almási, Fischer, & Perjési, 2006).

Chemical Sensing and Detection

4-Bromo-2-fluoro-6-nitrophenol and its derivatives have applications in chemical sensing. For example, a study demonstrated the use of a 4-nitrophenolate based sensor for detecting halide anions, indicating the potential of such compounds in developing colorimetric sensors (Gale, Twyman, Handlin, & Sessler, 1999).

Catalysis in Reduction Reactions

Derivatives of 4-Bromo-2-fluoro-6-nitrophenol have been explored as catalysts. For instance, gold nanoparticles stabilized by ionic liquids have been used for the reduction of nitrophenol compounds, including those structurally related to 4-Bromo-2-fluoro-6-nitrophenol, showcasing their role in catalytic reduction processes (Thawarkar, Thombare, Munde, & Khupse, 2018).

Environmental and Toxicological Studies

Related nitrophenol compounds have been studied for their environmental impact and toxicological effects, such as in methanogenic systems and wastewater treatment, providing insights into the broader environmental implications of these compounds (Haghighi Podeh, Bhattacharya, & Qu, 1995).

Safety And Hazards

4-Bromo-2-fluoro-6-nitrophenol is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-2-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQVEWFMUBXEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274152
Record name 4-Bromo-2-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-nitrophenol

CAS RN

320-76-3
Record name 4-Bromo-2-fluoro-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-6-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TW Schultz, M Hewitt, TI Netzeva… - QSAR & Combinatorial …, 2007 - Wiley Online Library
There are many issues relating to the use of Quantitative Structure–Activity Relationships (QSARs) to make predictions for regulatory purposes. Among those issues, characterization of …
Number of citations: 81 onlinelibrary.wiley.com
AO Aptula, NG Jeliazkova, TW Schultz… - QSAR & …, 2005 - Wiley Online Library
The process of validation of computational models (eg, QSARs) may become the most important step in their development. Different requirements for the reliability and predictability of …
Number of citations: 137 onlinelibrary.wiley.com
IW Aderemi, AP John, AG Okorn, RU Akpa… - researchgate.net
A toxicity data set of 58 phenols to Tetrahymena pyriformis expressed as pEC50 (Log to base 10 of effective concentration, EC50) was taken from literature and the molecular structure …
Number of citations: 0 www.researchgate.net
B Lei, J Li, H Liu, X Yao - QSAR & Combinatorial Science, 2008 - Wiley Online Library
Quantitative Structure–Toxicity Relationship (QSTR) plays an important role in ecotoxicology for its fast and practical ability to assess the potential negative effects of chemicals. The aim …
Number of citations: 18 onlinelibrary.wiley.com
Y Sun, H Tang, X Wang, F Feng, T Fan… - Journal of Enzyme …, 2022 - Taylor & Francis
… The key intermediate 38 was prepared by reduction, cyclisation, and Miyaura borylation reaction with the starting material 4-bromo-2-fluoro-6-nitrophenol (35). 4-Bromo-2-fluoro-6-…
Number of citations: 3 www.tandfonline.com
M Novic, M Vracko - Data Handling in Science and Technology, 2003 - books.google.com
In molecular structure–property/activity (QSPR/QSAR) modelling three central questions are addressed. To describe the framework of models one has to define first, the data set; second…
Number of citations: 8 books.google.com
T Hasui, N Matsunaga, T Ora, N Ohyabu… - Journal of medicinal …, 2011 - ACS Publications
… A mixture of 4-bromo-2-fluoro-6-nitrophenol (216 g, 917 mmol), methyl 2-bromoacetate (104 mL, 1.10 mol), and K 2 CO 3 (633 g, 4.58 mol) in DMF (500 mL) was stirred at 65 C for 12 h …
Number of citations: 105 pubs.acs.org
PR Duchowicz, AG Mercader, FM Fernández… - Chemometrics and …, 2008 - Elsevier
We provide QSAR models for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by 250 mechanistically diverse phenolic compounds. The simultaneous linear …
Number of citations: 73 www.sciencedirect.com
AM Holland - 2002 - search.proquest.com
This thesis contains research into the synthesis of chemiluminescent compounds, most of which were novel, and the study of their chemiluminescent properties. Additional compounds …
Number of citations: 2 search.proquest.com
MTD Cronin, AO Aptula, JC Duffy, TI Netzeva… - Chemosphere, 2002 - Elsevier
Quantitative structure–activity relationships (QSARs) for the toxicity of 200 phenols to the ciliated protozoan Tetrahymena pyriformis, and the validation of the QSARs using a test set of a …
Number of citations: 215 www.sciencedirect.com

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